molecular formula C7H5F3N2O3 B2745566 (1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 2361735-64-8

(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2745566
CAS No.: 2361735-64-8
M. Wt: 222.123
InChI Key: MXYAFZMVVOOMGU-STHAYSLISA-N
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Description

(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.123. The purity is usually 95%.
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Scientific Research Applications

Cyclopropane Synthesis and Reactivity

Cyclopropane derivatives, including those with trifluoromethyl groups and oxadiazole rings, are of interest due to their unique reactivity and potential applications in organic synthesis. For example, cycloaddition reactions involving trifluorodiazoethane form cyclopropanes under specific conditions, demonstrating the synthetic versatility of cyclopropane derivatives in creating complex molecular structures (Atherton & Fields, 1968). Additionally, the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes showcases the importance of such compounds in asymmetric synthesis, offering high diastereoselectivity and enantioselectivity in their formation (Denton, Sukumaran, & Davies, 2007).

Oxadiazole Compounds in Organic Electronics

Oxadiazole derivatives play a significant role in the development of organic electronics, such as organic light-emitting diodes (OLEDs). For instance, oxadiazole-based iridium complexes have been utilized as green phosphors in OLEDs, demonstrating high photoluminescence quantum efficiency and contributing to the development of devices with low efficiency roll-off (Jin et al., 2014).

Bioconjugation and Biological Applications

Cyclopropane and oxadiazole moieties find applications in bioconjugation and the study of biological systems. For example, derivatives of cyclopropane dicarboxylic acid have been synthesized, incorporating thiadiazole and 1,2,4-triazole moieties, indicating the potential for these compounds to serve as intermediates in the synthesis of biologically active molecules (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Mechanistic Studies in Organic Chemistry

Research on cyclopropane and oxadiazole derivatives extends into mechanistic studies in organic chemistry. For instance, the ring-opening of donor-acceptor cyclopropanes by boronic acids under transition-metal-free conditions highlights the chemical reactivity of cyclopropane derivatives and their potential applications in synthetic methodologies (Ortega & Csákÿ, 2016).

Properties

IUPAC Name

(1R,2S)-2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)6-11-4(15-12-6)2-1-3(2)5(13)14/h2-3H,1H2,(H,13,14)/t2-,3+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYAFZMVVOOMGU-STHAYSLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=NC(=NO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=NC(=NO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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